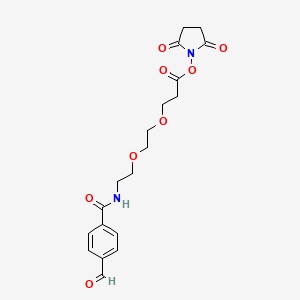

Ald-Ph-PEG2-NHS

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMWHHLUUIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ald-Ph-PEG2-NHS Linker: A Technical Guide to a Versatile Bioconjugation Tool

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge between a targeting moiety and a payload, governs crucial parameters such as stability in circulation, solubility, and the precise release of the therapeutic agent. This guide provides a deep dive into the Ald-Ph-PEG2-NHS ester, a heterobifunctional linker engineered with distinct chemical functionalities to afford a high degree of control and versatility in the synthesis of complex biomolecular constructs.

Deconstructing the this compound Architecture

The this compound ester is a precisely designed molecule, with each component serving a strategic purpose in bioconjugation strategies.[1] Its structure allows for a sequential or orthogonal conjugation approach, enabling the directed assembly of biomolecular conjugates.

| Component | Chemical Name | Functionality | Key Attributes |

| Ald | Aldehyde (specifically, a benzaldehyde) | Carbonyl-reactive | Reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.[2][3] |

| Ph | Phenyl | Structural Stability | Provides a rigid, stable scaffold that resists oxidation and reduction, enhancing the overall robustness of the linker.[4][5] |

| PEG2 | Diethylene Glycol | Spacer & Solubilizer | A short, hydrophilic polyethylene glycol chain that increases the water solubility of the final conjugate, improves pharmacokinetic properties, and can reduce aggregation.[1][6][7] |

| NHS | N-Hydroxysuccinimide Ester | Amine-reactive | Efficiently reacts with primary amines (e.g., lysine residues on proteins) to form highly stable amide bonds.[8][9] |

Table 1. Functional Breakdown of the this compound Linker.

Below is a diagram illustrating the molecular architecture of this linker, highlighting its distinct functional domains.

Figure 1. Molecular components and reactivity of the this compound linker.

The Chemistry of Conjugation: A Tale of Two Termini

The utility of the this compound linker lies in its two distinct reactive ends, which can be addressed under different reaction conditions. This allows for a controlled, stepwise conjugation process, which is fundamental to creating well-defined bioconjugates like ADCs.

The Amine-Reactive NHS Ester Terminus

The N-hydroxysuccinimide ester is one of the most widely used functionalities for modifying proteins. It reacts specifically with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[9][10]

Mechanism of Action: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group to yield the stable amide linkage.[10]

Figure 2. Reaction scheme of NHS ester with a primary amine.

Critical Parameters for NHS Ester Coupling:

-

pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is optimal.[9][11] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[9][12]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers are essential to prevent competition with the target reaction.[8] Buffers containing primary amines, like Tris, should be avoided.[8]

-

Solvent: While the reaction is performed in an aqueous buffer, the this compound linker itself is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.[9]

Hydrolytic Stability of NHS Esters: It is crucial to be aware of the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[13]

| pH | Temperature (°C) | Half-life of Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Table 2. Hydrolysis rates of NHS esters under different conditions.[9][13] This underscores the importance of using freshly prepared linker solutions and carefully controlling reaction time and pH.

The Carbonyl-Reactive Aldehyde Terminus

The benzaldehyde group provides a second, orthogonal reactive site. It is particularly useful for reacting with hydrazide or aminooxy-functionalized molecules, such as cytotoxic drugs or imaging agents.[3]

-

Reaction with Hydrazides: Aldehydes react with hydrazides to form hydrazone linkages. This reaction is chemoselective and can be slow, but the resulting bond is relatively stable at neutral pH.[14][15]

-

Reaction with Aminooxy Groups: The reaction with an aminooxy group forms an oxime linkage, which is generally more stable than a hydrazone bond, particularly against hydrolysis.[2][16]

The formation of these bonds typically involves the loss of a water molecule and can be catalyzed under mildly acidic conditions (pH 4-6).[15] However, recent advancements have enabled these ligations to proceed efficiently at or near neutral pH.[16]

Figure 3. Aldehyde conjugation pathways.

Applications in Drug Development

The dual reactivity of the this compound linker makes it an invaluable tool for constructing complex bioconjugates where precise placement of different components is required.

Antibody-Drug Conjugates (ADCs)

ADCs represent a major application for this type of linker.[7][17] A typical strategy involves:

-

Antibody Modification: The NHS ester end of the linker is reacted with lysine residues on a monoclonal antibody (mAb).

-

Payload Attachment: The aldehyde-functionalized mAb is then conjugated to a hydrazide or aminooxy-modified cytotoxic drug.

This sequential approach ensures that the potent drug is attached specifically to the antibody, creating a targeted delivery system. The PEG spacer helps to improve the solubility and pharmacokinetic profile of the final ADC, while the stable amide and oxime/hydrazone bonds ensure the integrity of the conjugate in circulation until it reaches the target cancer cell.[1][7]

PROTACs and Peptide/Oligonucleotide Modification

The principles of this linker are also applicable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the specific labeling of peptides and oligonucleotides.[10][18] For instance, an amine-modified oligonucleotide can be reacted with the NHS ester, leaving the aldehyde available for subsequent conjugation to a reporter molecule or a solid support.[19]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for utilizing the this compound linker. Each step includes justifications to ensure trustworthiness and reproducibility.

Protocol 1: Conjugation of this compound to a Protein (e.g., IgG)

Objective: To label an antibody with the linker, introducing a reactive aldehyde handle for subsequent conjugation.

Materials:

-

Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8]

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[8]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns for purification

Procedure:

-

Reagent Preparation (Self-Validation: Freshness is Key):

-

Equilibrate the vial of this compound linker to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[8]

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester readily hydrolyzes in the presence of trace moisture.[8] The lack of a stock solution ensures maximum reactivity.

-

-

Antibody Preparation (Self-Validation: Buffer Integrity):

-

Ensure the antibody solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing Tris or glycine, exchange it into the reaction buffer using a desalting column or dialysis.[8] This prevents non-productive reactions with buffer components.

-

-

Calculation of Reagent Stoichiometry (Self-Validation: Controlled Modification):

-

Determine the molar ratio of linker to antibody. A 10- to 20-fold molar excess of the linker is a common starting point for IgG labeling.[8] The optimal ratio may need to be determined empirically to achieve the desired degree of labeling.

-

-

Conjugation Reaction (Self-Validation: Controlled Environment):

-

Add the calculated volume of the 10 mM linker stock solution to the antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain protein stability.[8]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8] The lower temperature can help to minimize protein degradation and reduce the rate of NHS ester hydrolysis.

-

-

Quenching (Self-Validation: Halting the Reaction):

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in Tris will react with any remaining NHS esters, preventing further modification of the antibody. Incubate for 15-30 minutes.

-

-

Purification (Self-Validation: Purity of Final Product):

-

Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). Gel filtration is the most common and effective method for purifying the labeled antibody.[12]

-

Protocol 2: Conjugation of an Aminooxy-Payload to the Aldehyde-Modified Protein

Objective: To conjugate a payload containing an aminooxy group to the aldehyde-functionalized antibody from Protocol 1.

Materials:

-

Aldehyde-modified antibody (from Protocol 1)

-

Aminooxy-functionalized payload (e.g., drug, fluorophore)

-

Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5) or PBS (pH 7.4)

-

Desalting columns for final purification

Procedure:

-

Payload Preparation:

-

Dissolve the aminooxy-payload in a suitable solvent (e.g., DMSO, water) to create a stock solution.

-

-

Conjugation Reaction (Self-Validation: Stable Bond Formation):

-

Combine the aldehyde-modified antibody with a 5- to 20-fold molar excess of the aminooxy-payload.

-

The reaction can be performed at pH 7.4, but is often accelerated at a slightly acidic pH (4.5-5.5) to catalyze the dehydration step in oxime formation.[15] However, ensure the antibody is stable at this pH. For many applications, the reaction proceeds efficiently at neutral pH over several hours.[16]

-

Incubate the reaction for 4-16 hours at room temperature or 4°C, protected from light if using a light-sensitive payload.

-

-

Purification (Self-Validation: Final Conjugate Integrity):

-

Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove any unreacted payload and byproducts. The purified conjugate should be stored under appropriate conditions to maintain its stability.

-

References

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

This compound ester. Glyco MindSynth. [Link]

-

Ald-PEG-NHS ester. AxisPharm. [Link]

-

Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ACS Publications - Bioconjugate Chemistry. [Link]

-

Phenyl group. Wikipedia. [Link]

-

Introduction of an Aldehyde Handle on Nanobodies by Affinity-Guided Labeling. ACS Publications - Bioconjugate Chemistry. [Link]

-

Introduction to Bioconjugation. Chemistry LibreTexts. [Link]

-

Native Chemical Ligation: A Boon to Peptide Chemistry. National Institutes of Health (NIH). [Link]

-

The Phenyl Group. Chemistry LibreTexts. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

-

Aldehyde-mediated bioconjugation via in situ generated ylides. Royal Society of Chemistry. [Link]

-

Phenyl Group - Structure, Properties, and Uses. Turito. [Link]

-

This compound, CAS 1807521-07-8. AxisPharm. [Link]

-

Bioconjugation. Wikipedia. [Link]

Sources

- 1. Ald-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound, CAS 1807521-07-8 | AxisPharm [axispharm.com]

- 4. Phenyl group - Wikipedia [en.wikipedia.org]

- 5. Phenyl Group - Structure, Properties, and Uses | Turito [turito.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. biochempeg.com [biochempeg.com]

- 8. broadpharm.com [broadpharm.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. glenresearch.com [glenresearch.com]

- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioconjugation - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. purepeg.com [purepeg.com]

- 18. biochempeg.com [biochempeg.com]

- 19. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 20. glycomindsynth.com [glycomindsynth.com]

- 21. This compound ester, 1807521-07-8 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Ald-Ph-PEG2-NHS: Structure, Properties, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Ald-Ph-PEG2-NHS, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted drug delivery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, strategic applications, and practical methodologies associated with this versatile reagent.

Introduction: The Strategic Advantage of a Heterobifunctional Linker

This compound is a non-cleavable linker engineered for the covalent and site-specific conjugation of biomolecules.[1][2] Its design incorporates three key components: a benzaldehyde group, a 2-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional nature allows for controlled, sequential reactions with different functional groups, providing a distinct advantage over homobifunctional linkers by minimizing the formation of unwanted homodimers and complex mixtures.[3] The integrated PEG spacer further enhances the utility of this linker by improving the aqueous solubility and stability of the resulting conjugates, a critical factor in many biological applications.[4][5][6][7]

Chemical Structure and Physicochemical Properties

The unique architecture of this compound underpins its functionality. The molecule consists of a rigid aromatic aldehyde at one terminus and a highly reactive NHS ester at the other, separated by a flexible and hydrophilic di-ethylene glycol spacer.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound [2][8][9][10]

| Property | Value |

| Chemical Formula | C₁₉H₂₂N₂O₈ |

| Molecular Weight | 406.4 g/mol |

| CAS Number | 1807521-07-8 |

| Purity | >95% |

| Solubility | DMSO, DMF, DCM |

| Storage Conditions | -20°C |

Reaction Mechanisms and Experimental Considerations

The utility of this compound lies in the distinct and controllable reactivity of its two terminal functional groups.

NHS Ester Reactivity with Primary Amines

The NHS ester is a highly efficient amine-reactive group.[3] It reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable and irreversible amide bond.[11][12]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group.[11][13]

Caption: NHS Ester Reaction Workflow.

Experimental Causality:

-

pH is Critical: The reaction is highly pH-dependent.[14] At a pH below 7, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[11] Conversely, at a pH above 9, the rate of hydrolysis of the NHS ester increases dramatically, competing with the desired aminolysis.[11] The optimal pH range is typically 7.2 to 8.5.[3]

-

Buffer Selection: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester, reducing conjugation efficiency.[11] Phosphate-buffered saline (PBS), borate, or carbonate buffers are recommended.[3]

-

Stoichiometry: A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling to drive the reaction to completion.[11]

Benzaldehyde Reactivity with Hydrazides and Aminooxy Groups

The aromatic aldehyde group provides a second, orthogonal reaction site. It reacts chemoselectively with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively.[15][16]

Mechanism: This reaction is a form of imine ligation. The nucleophilic nitrogen of the hydrazide or aminooxy group attacks the electrophilic carbonyl carbon of the benzaldehyde. Aromatic aldehydes are more reactive than aliphatic aldehydes or ketones, facilitating this reaction.[17]

Caption: Aldehyde Reaction Workflow.

Experimental Causality:

-

Oxime vs. Hydrazone Stability: While both reactions are efficient, the resulting oxime bond is significantly more stable towards hydrolysis than the hydrazone bond, making the aminooxy reaction preferable for applications requiring long-term stability.[17][18][19]

-

Catalysis: The rate of hydrazone and oxime formation can be significantly enhanced by the addition of a catalyst, such as aniline.[17][20][21] Aniline forms a transient, more reactive Schiff base with the aldehyde, which is then readily displaced by the stronger nucleophile (hydrazide or aminooxy group).[20]

-

pH Optimization: The reaction between aldehydes and hydrazides or aminooxy groups is typically performed at a slightly acidic to neutral pH (pH 5-7).[20]

The Role of the PEG Spacer

The 2-unit polyethylene glycol (PEG) chain is not merely a spacer but a functional component that imparts several beneficial properties to the linker and the final conjugate:[5]

-

Enhanced Solubility: PEG is highly soluble in aqueous media.[4] Incorporating a PEG spacer improves the water solubility of the linker and can prevent the aggregation of the final bioconjugate, which is particularly important when working with hydrophobic payloads.[7][]

-

Improved Pharmacokinetics: In drug delivery applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule.[4][5] This can prolong its circulation half-life by reducing renal clearance.[5]

-

Reduced Immunogenicity: The flexible and hydrophilic PEG chain can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity.[6][]

-

Biocompatibility: PEG is known for its excellent biocompatibility and low toxicity.[4]

Core Application: Antibody-Drug Conjugate (ADC) Development

This compound is particularly well-suited for the construction of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[]

Strategic Workflow in ADC Construction:

-

Antibody Modification: The NHS ester end of the linker is reacted with the primary amine groups on the lysine residues of a monoclonal antibody. This step attaches the aldehyde-functionalized PEG linker to the antibody surface.

-

Drug Payload Conjugation: A cytotoxic drug, modified to contain a hydrazide or aminooxy group, is then reacted with the aldehyde-functionalized antibody. This forms a stable covalent bond, linking the drug to the antibody.

This sequential approach allows for precise control over the conjugation process, leading to the formation of well-defined ADCs with a controlled drug-to-antibody ratio (DAR).[6] The PEG linker in this context not only improves the solubility and stability of the ADC but also plays a crucial role in its overall pharmacokinetic and safety profile.[]

Detailed Experimental Protocol: Two-Step Protein-Peptide Conjugation

This protocol outlines a general procedure for conjugating an amine-containing protein to an aminooxy-functionalized peptide using this compound.

Materials:

-

Protein solution (e.g., BSA, IgG) in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound (dissolved in DMSO or DMF)

-

Aminooxy-functionalized peptide

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Aniline catalyst (optional)

-

Size-exclusion chromatography (desalting) column

Step-by-Step Methodology:

Part 1: Activation of Protein with this compound

-

Preparation: Prepare a 1-5 mg/mL solution of the protein in a reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).

-

Linker Addition: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM. Add a 10-fold molar excess of the linker solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.[11]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0). The aldehyde-activated protein is now ready for the second conjugation step.

Part 2: Conjugation of Activated Protein with Aminooxy-Peptide

-

Peptide Addition: Add a 5- to 10-fold molar excess of the aminooxy-functionalized peptide to the purified, aldehyde-activated protein solution.

-

Catalyst (Optional): For rate enhancement, aniline can be added to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Final Purification: Purify the final protein-peptide conjugate using size-exclusion chromatography to remove excess peptide and any byproducts.

-

Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the conjugation ratio.

Conclusion

This compound is a powerful and versatile tool for bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the integrated PEG spacer, enables the controlled and efficient synthesis of complex biomolecular constructs. This guide has provided a detailed examination of its chemical properties, reaction mechanisms, and a practical framework for its application, particularly in the promising field of antibody-drug conjugate development. A thorough understanding of the principles outlined herein will empower researchers to leverage this reagent to its full potential in their scientific endeavors.

References

-

Technology Networks. (2023). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

-

Devaraj, N. K., & Weissleder, R. (2011). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 22(3), 377–382. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound ester. Retrieved from [Link]

-

Creative Biolabs. (n.d.). This compound ester (CAT#: ADC-L-523). Retrieved from [Link]

-

AxisPharm. (n.d.). This compound, CAS 1807521-07-8. Retrieved from [Link]

-

AxisPharm. (n.d.). Ald-PEG-NHS ester. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). This compound ester. Retrieved from [Link]

-

Biocompare. (n.d.). This compound ester from Aladdin Scientific. Retrieved from [Link]

-

mRNA-assaydevelopment. (n.d.). Ald-Ph-amido-PEG2-C2-NHS ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound ester - Creative Biolabs [creative-biolabs.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 7. Ald-PEG-NHS ester | AxisPharm [axispharm.com]

- 8. This compound ester, 1807521-07-8 | BroadPharm [broadpharm.com]

- 9. glycomindsynth.com [glycomindsynth.com]

- 10. medkoo.com [medkoo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. neb.com [neb.com]

- 13. glenresearch.com [glenresearch.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. This compound, CAS 1807521-07-8 | AxisPharm [axispharm.com]

- 16. This compound Ester|Bioconjugation Linker [benchchem.com]

- 17. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to Aldehyde-PEG-NHS Ester for Bioconjugation

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking agent is paramount. Among the diverse array of available reagents, heterobifunctional linkers stand out for their ability to facilitate controlled and specific conjugation between biomolecules. This guide provides a comprehensive technical overview of Aldehyde-PEG-NHS ester, a versatile and widely utilized crosslinker, offering insights into its chemistry, application, and the nuances of its successful implementation.

The Strategic Advantage of Heterobifunctional PEGylated Linkers

At its core, bioconjugation is the science of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The Aldehyde-PEG-NHS ester is a prime example of a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a polyethylene glycol (PEG) spacer.[1] This architecture offers a significant advantage over homobifunctional linkers by enabling sequential and site-specific conjugation, thereby minimizing the formation of undesirable homodimers and complex mixtures.

The integrated polyethylene glycol (PEG) chain is not merely a spacer; it imparts several beneficial properties to the resulting conjugate. PEGylation, the process of attaching PEG chains, can enhance the solubility and in vivo circulation time of therapeutic molecules, ultimately improving their pharmacokinetic profiles.[2][3]

The Chemistry of Aldehyde-PEG-NHS Ester: A Tale of Two Reactive Ends

The utility of Aldehyde-PEG-NHS ester lies in the distinct reactivity of its terminal functional groups: the N-hydroxysuccinimide (NHS) ester and the aldehyde.[4]

The Amine-Reactive NHS Ester

The NHS ester is a well-established functional group for targeting primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[5] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a stable and irreversible amide bond.[6]

Key Reaction Considerations for the NHS Ester:

-

pH Dependence: The reaction of NHS esters with amines is highly pH-dependent.[5][7] An optimal pH range of 7.2 to 8.5 is generally recommended.[8] At lower pH, the primary amines are protonated and thus non-nucleophilic, inhibiting the reaction.[7] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis and reducing conjugation efficiency.[6][8]

-

Buffer Selection: It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.[9][10] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are suitable alternatives.[8]

-

Stability: NHS esters are moisture-sensitive and prone to hydrolysis.[9][11] They should be stored under dry conditions and reconstituted in an anhydrous water-miscible solvent like DMSO or DMF immediately before use.[9] Aqueous solutions of NHS esters should be used promptly.[5]

The Carbonyl Chemistry of the Aldehyde Group

The aldehyde group (-CHO) at the other terminus of the linker provides a second, distinct reactive handle.[12] It readily reacts with primary amines to form an initial, reversible Schiff base (an imine).[13][14] This intermediate must be stabilized through a process called reductive amination.[15][16]

Reductive Amination: The Key to a Stable Bond

Reductive amination involves the reduction of the Schiff base to a stable secondary amine linkage using a mild reducing agent.[13][17] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose as it selectively reduces the imine bond without affecting the aldehyde or other functional groups on the biomolecule.[13][16]

Key Reaction Considerations for the Aldehyde Group:

-

pH Optimization: The formation of the Schiff base is fastest near neutral pH.[14] The overall reductive amination process is typically carried out in a pH range of 6 to 9.[16]

-

Reducing Agent: The choice and concentration of the reducing agent are critical for successful conjugation.

-

Versatility: The aldehyde group can also react with other nucleophiles like hydrazides and hydroxylamines, offering alternative conjugation strategies.[12]

Experimental Design and Protocols

A well-designed experimental protocol is the cornerstone of successful bioconjugation. The following sections provide a structured approach to using Aldehyde-PEG-NHS ester.

Quantitative Data for Reaction Optimization

To facilitate experimental design, the following tables summarize critical quantitative data for the two key reactions involved.

Table 1: Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[8] |

| 8.6 | 4 | 10 minutes[8] |

This table highlights the critical impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive ester.[6]

Table 2: Recommended Reaction Conditions

| Parameter | NHS Ester Reaction | Reductive Amination |

| pH | 7.2 - 8.5[8] | 6.0 - 9.0[16] |

| Temperature | 4 - 25°C[18] | 4 - 37°C[19] |

| Reaction Time | 0.5 - 4 hours[8] | 2 - 24 hours[19] |

| Buffer | Phosphate, Bicarbonate, Borate[8] | Borate, Phosphate[19] |

Step-by-Step Two-Step Conjugation Protocol

This protocol outlines a general two-step procedure for conjugating two different biomolecules (Molecule A with an amine group and Molecule B with an amine group) using Aldehyde-PEG-NHS ester.

Step 1: Reaction of NHS Ester with Molecule A

-

Preparation of Molecule A: Dissolve Molecule A (e.g., a protein) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5).

-

Preparation of Aldehyde-PEG-NHS Ester: Immediately before use, dissolve the Aldehyde-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.[9]

-

Reaction: Add the dissolved Aldehyde-PEG-NHS ester to the solution of Molecule A. A typical molar excess of the linker is 5- to 20-fold over the biomolecule. The reaction can proceed for 1-2 hours at room temperature or overnight at 4°C.[5]

-

Purification: Remove the excess, unreacted linker and the N-hydroxysuccinimide by-product using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]

Step 2: Reaction of Aldehyde with Molecule B (Reductive Amination)

-

Preparation of Aldehyde-Functionalized Molecule A: Exchange the purified Aldehyde-PEG-Molecule A into a suitable buffer for reductive amination (e.g., 0.1 M MES buffer, pH 6.0).

-

Addition of Molecule B: Add Molecule B (containing a primary amine) to the solution of Aldehyde-PEG-Molecule A.

-

Reductive Amination: Add a fresh solution of a reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The reaction is typically incubated for 2-24 hours at room temperature or 37°C.[19]

-

Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted aldehyde groups.

-

Final Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove unreacted molecules and by-products.

Characterization of the Conjugate

Thorough characterization is essential to confirm the successful synthesis of the desired bioconjugate.

-

SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the conjugated protein.

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if a chromophore is present on the other molecule, the degree of conjugation.

-

Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming the number of linker molecules attached.[20][21][22]

-

HPLC/FPLC: Techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can be used to assess the purity of the conjugate and separate it from unreacted components.[23]

Visualizing the Workflow: A Logical Approach to Bioconjugation

The following diagrams, rendered in DOT language, illustrate the key chemical transformations and the overall experimental workflow.

Caption: NHS Ester Reaction with a Primary Amine.

Caption: Reductive Amination of an Aldehyde with a Primary Amine.

Caption: Two-Step Bioconjugation Workflow.

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. Here are some common issues and their potential solutions:

-

Low Conjugation Efficiency:

-

NHS Ester Hydrolysis: Ensure the NHS ester is fresh and handled under anhydrous conditions. Prepare solutions immediately before use.[9] Verify the pH of the reaction buffer.

-

Inactive Biomolecule: Confirm the presence and accessibility of primary amines on your target molecule.

-

Suboptimal Molar Ratio: Titrate the molar excess of the linker to find the optimal concentration for your specific application.

-

-

Precipitation of the Conjugate:

-

Solubility Issues: The PEG linker generally improves solubility, but high degrees of conjugation can sometimes lead to aggregation. Consider using a longer PEG chain.

-

-

Non-Specific Binding:

-

Purification: Ensure thorough purification after each conjugation step to remove unreacted components.

-

Conclusion

The Aldehyde-PEG-NHS ester is a powerful tool in the bioconjugation toolbox, enabling the creation of well-defined and functional biomolecular constructs. A thorough understanding of the underlying chemistry of both the NHS ester and aldehyde functionalities, coupled with careful optimization of reaction conditions, is the key to harnessing the full potential of this versatile crosslinker. By following the principles and protocols outlined in this guide, researchers can confidently design and execute successful bioconjugation strategies for a wide range of applications in research, diagnostics, and therapeutics.

References

-

AxisPharm. (n.d.). Ald-PEG-NHS ester. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. The Glen Report 32.26. Retrieved from [Link]

- Wang, Y., et al. (2017).

-

JenKem Technology. (n.d.). Heterobifunctional PEGs. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Caserman, S., et al. (2017).

-

ResearchGate. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved from [Link]

- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.

-

AxisPharm. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from [Link]

- Griesser, E., et al. (2015).

-

Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

- Guttman, M., et al. (2016).

-

Chem-Space. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

- Lees, A., et al. (2006). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.

- El-Dakdouki, M. H., et al. (2013). Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion. Biomacromolecules.

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Forstenlehner, I., et al. (2014).

-

Biopharma PEG. (n.d.). NHS-PEG-NHS. Retrieved from [Link]

- Lees, A., et al. (2006).

- Thermo Fisher Scientific. (2018, May 3).

- Jevsevar, S., et al. (2010). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Journal of the Serbian Chemical Society.

-

Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]

- Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology.

- Zhang, L., et al. (2023). Synthesis of Versatile DNA‐Conjugated Aldehydes by Controlled Oxidation of Amines.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Ald-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 11. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 12. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]

- 13. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. neb.com [neb.com]

- 19. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 23. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Role of the PEG2 Spacer in Ald-Ph-PEG2-NHS

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation and targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. The heterobifunctional linker, Ald-Ph-PEG2-NHS, provides a versatile platform for covalently linking biomolecules. This guide delves into the specific and critical role of the discrete, two-unit polyethylene glycol (PEG2) spacer within this linker's architecture. We will explore how this seemingly simple component profoundly influences the physicochemical properties, reaction kinetics, and overall performance of the resulting bioconjugate, with a particular focus on its application in antibody-drug conjugates (ADCs).

Deconstructing the this compound Linker: A Trifecta of Functionality

The this compound linker is a sophisticated chemical tool engineered with three key components, each serving a distinct purpose in the bioconjugation workflow.[1][2] Understanding the individual contributions of these moieties is essential to appreciating the synergistic role of the PEG2 spacer.

-

Aldehyde-Phenyl (Ald-Ph) Group: This terminal functional group provides a reactive aldehyde (-CHO) for targeted covalent conjugation. It readily reacts with molecules containing a hydrazine or aminooxy group to form a stable hydrazone or oxime bond, respectively.[3][4] The phenyl group enhances the stability of the resulting hydrazone bond.[5] This chemistry is particularly valuable for site-specific modifications of biomolecules.

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly efficient amine-reactive group.[6] It reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.[7][8] This reaction is a cornerstone of bioconjugation due to its reliability and the prevalence of accessible amine groups on the surface of proteins.[8]

-

Polyethylene Glycol (PEG2) Spacer: Nestled between the aldehyde-phenyl and NHS ester functionalities is a short, discrete PEG spacer consisting of two ethylene glycol units. While seemingly a simple connector, this component is critical for modulating the overall properties of the linker and the final conjugate.

The Multifaceted Role of the PEG2 Spacer

The inclusion of a PEG spacer, even a short one like PEG2, is a deliberate design choice aimed at overcoming common challenges in bioconjugation, particularly when dealing with hydrophobic molecules or complex biologics like antibodies.[9][10]

Enhancing Solubility and Preventing Aggregation

A primary function of the PEG2 spacer is to impart hydrophilicity.[9][11] Many cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and insolubility when conjugated to an antibody.[9] The hydrophilic nature of the PEG2 spacer helps to counteract this hydrophobicity, improving the overall water solubility of the drug-linker complex and the final ADC.[9][10] This enhanced solubility is crucial for:

-

Facilitating the conjugation reaction: Maintaining the solubility of all components in the reaction buffer is essential for efficient conjugation.

-

Improving the biophysical properties of the final conjugate: Preventing aggregation is critical for the stability, safety, and efficacy of a therapeutic protein.[12]

-

Enabling higher Drug-to-Antibody Ratios (DARs): By mitigating the aggregation issues associated with hydrophobic drugs, PEG spacers can allow for the attachment of a greater number of drug molecules to a single antibody while maintaining acceptable biophysical characteristics.[9]

Modulating Pharmacokinetics and Biodistribution

The physicochemical properties of an ADC, particularly its hydrophobicity, significantly influence its pharmacokinetic (PK) profile.[9] Highly hydrophobic ADCs are often cleared rapidly from circulation through non-specific uptake by the reticuloendothelial system (RES).[9] The PEG2 spacer, by increasing the overall hydrophilicity of the ADC, can help to:

-

Reduce rapid clearance: This leads to a longer circulation half-life.[9]

-

Increase tumor exposure: A prolonged circulation time allows for greater accumulation of the ADC at the tumor site, potentially enhancing its anti-tumor efficacy.[9][13]

Providing Steric Accessibility and Flexibility

The PEG2 spacer introduces a defined distance and flexibility between the conjugated molecules.[14] This "spacing" effect can be critical for preserving the biological activity of the components. For instance, in an ADC, the spacer can prevent the bulky antibody from sterically hindering the interaction of the cytotoxic drug with its intracellular target.[15] This steric separation ensures that both the antibody's antigen-binding capacity and the drug's potency are maintained.

Minimizing Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for reducing the immunogenicity of therapeutic proteins.[12][16] While the PEG2 spacer is short, it can contribute to shielding the linker and payload from the host immune system, thereby reducing the potential for an undesirable immune response.[16]

Causality in Experimental Design: Why Choose a PEG2 Spacer?

The decision to use a linker containing a PEG2 spacer is driven by a clear understanding of the challenges inherent in a given bioconjugation system.

-

When dealing with hydrophobic payloads: The PEG2 spacer is a rational choice to enhance solubility and prevent aggregation, thereby improving the manufacturability and stability of the conjugate.[9][10]

-

To optimize pharmacokinetic properties: If rapid clearance of a conjugate is observed, incorporating a hydrophilic PEG spacer can be an effective strategy to prolong its circulation half-life.[9]

-

To preserve biological activity: When there is a concern that the proximity of the conjugated molecules could lead to steric hindrance and a loss of function, the PEG2 spacer provides necessary separation.[15]

The length of the PEG spacer itself is a critical parameter. While longer PEG chains can offer greater solubility and a more pronounced effect on pharmacokinetics, they can also increase the overall size of the conjugate, which may impact cell permeability.[17] A short PEG2 spacer often provides a balance, offering sufficient hydrophilicity and spacing without dramatically altering the size and biodistribution of the conjugate.[17]

Visualization of the this compound Linker and its Reactions

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the this compound linker and its conjugation chemistry.

Caption: Two-step bioconjugation workflow using this compound.

Experimental Protocol: Two-Step Conjugation of a Payload to an Antibody

This protocol outlines a general procedure for the two-step conjugation of a hydrazine-modified payload to an antibody using the this compound linker.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Hydrazine-modified payload

-

Desalting columns

-

Reaction buffers (e.g., PBS, pH 7.4; Acetate buffer, pH 4.5-5.5)

-

Quenching reagent (e.g., Tris buffer or hydroxylamine)

Step 1: Reaction of this compound with the Antibody

-

Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL). Buffers containing primary amines like Tris will compete with the reaction and must be avoided. [18]2. Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a known concentration (e.g., 10 mM). Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and will hydrolyze. [18]3. Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., Acetate buffer, pH 4.5-5.5 for the subsequent hydrazone ligation).

Step 2: Reaction of the Aldehyde-Modified Antibody with the Hydrazine-Payload

-

Prepare the Payload Solution: Dissolve the hydrazine-modified payload in a compatible solvent.

-

Conjugation Reaction: Add a molar excess of the payload solution to the purified aldehyde-modified antibody. A 5- to 10-fold molar excess is a typical starting point.

-

Incubation: Incubate the reaction for 12-24 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry. The hydrazone bond forms relatively rapidly at physiological pH. [19]4. Purification: Purify the final antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted payload and any aggregates.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Quantitative Data Summary

The following table provides key physicochemical properties of the this compound linker.

| Property | Value | Source |

| Molecular Weight | 406.39 g/mol | [20] |

| CAS Number | 1807521-07-8 | [20] |

| Purity | ≥95% | [2][7] |

| Spacer Arm Length | ~18.9 Å | Calculated |

| Solubility | Soluble in DMSO, DMF, DCM | [21] |

| Reactive Groups | Aldehyde, NHS Ester | [1][2] |

| Reactivity of NHS Ester | Targets primary amines at pH 7.2-9.0 | [6] |

| Reactivity of Aldehyde | Targets hydrazines/aminooxy groups | [21] |

Conclusion: The PEG2 Spacer as a Critical Design Element

The PEG2 spacer in the this compound linker is far more than an inert connector. It is a critical design element that imparts favorable physicochemical properties, enhancing the solubility, stability, and pharmacokinetic profile of the resulting bioconjugates. [7][9]By providing a hydrophilic and flexible bridge between reactive moieties, the PEG2 spacer enables the development of more effective and safer targeted therapeutics. A thorough understanding of its function is essential for researchers and drug developers seeking to harness the full potential of this versatile bioconjugation tool.

References

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

AxisPharm. Ald-PEG-NHS ester. Retrieved from [Link]

-

Creative Biolabs. Ald-Ph-PEG24-NHS ester (CAT#: ADC-L-M0295). Retrieved from [Link]

-

ResearchGate. Condensation of phenylhydrazine with various aldehydes for the synthesis of aldehyde phenylhydrazones. Retrieved from [Link]

-

ResearchGate. Impact of the length of PEG‐spacers on the targeting efficacy of.... Retrieved from [Link]

-

National Institutes of Health. (2022). Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs. Retrieved from [Link]

-

American Chemical Society. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Retrieved from [Link]

-

Creative Biolabs. This compound ester (CAT#: ADC-L-523). Retrieved from [Link]

-

National Institutes of Health. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. Retrieved from [Link]

-

Scirp.org. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]

-

ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Retrieved from [Link]

-

bioRxiv. (2026, January 21). Bifunctional Lipid-Protein Crosslinking Efficiency and Reaction Products. Retrieved from [Link]

-

Scholars' Mine. (1988, October 1). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Retrieved from [Link]

-

YouTube. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]

-

Wikipedia. Hydrazone. Retrieved from [Link]

-

National Institutes of Health. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Retrieved from [Link]

- Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

-

How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Retrieved from [Link]

-

ResearchGate. Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Retrieved from [Link]

-

National Institutes of Health. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Retrieved from [Link]

-

Oxford Academic. Chemical synthesis of proteins using hydrazide intermediates. Retrieved from [Link]

-

YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

-

YouTube. (2024, November 7). Optimizing proteins through PEGylation – Video abstract. Retrieved from [Link]

-

Science.gov. ph-sensitive hydrazone bond: Topics. Retrieved from [Link]

-

YouTube. (2025, January 25). Chemical Conjugation of PEG (Chapter 3). Retrieved from [Link]

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from [Link]

-

Glyco MindSynth. This compound ester. Retrieved from [Link]

Sources

- 1. Ald-Ph-PEG24-NHS ester - Creative Biolabs [creative-biolabs.com]

- 2. This compound ester - Creative Biolabs [creative-biolabs.com]

- 3. youtube.com [youtube.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 7. Ald-PEG-NHS ester | AxisPharm [axispharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. purepeg.com [purepeg.com]

- 14. precisepeg.com [precisepeg.com]

- 15. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 17. biochempeg.com [biochempeg.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. glycomindsynth.com [glycomindsynth.com]

- 21. This compound ester, 1807521-07-8 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Reactivity of Ald-Ph-PEG2-NHS with Primary Amines

For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the choice of linker is paramount to the success of their endeavors. Among the arsenal of available tools, heterobifunctional linkers offer a versatile approach to covalently connecting biomolecules. This guide provides a comprehensive technical overview of Ald-Ph-PEG2-NHS, a unique linker possessing dual reactivity towards primary amines, enabling a range of strategic bioconjugation applications, from antibody-drug conjugates (ADCs) to advanced surface modifications.

Introduction to this compound: A Molecule of Dual Functionality

This compound is a non-cleavable linker that features two distinct amine-reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde.[1][2] These reactive moieties are separated by a hydrophilic polyethylene glycol (PEG) spacer, which imparts favorable physicochemical properties to the resulting conjugate.[3][4][5][6]

Molecular Components and Their Roles:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is widely used for its efficient and selective reaction with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds.[7][8][9]

-

Benzaldehyde: The aldehyde group reacts with primary amines to form a Schiff base, an imine linkage.[10][11][12] This reaction is reversible but can be stabilized through reduction to form a stable secondary amine bond.[13][14] The benzaldehyde can also react with aminooxy and hydrazide groups.[2][15][16][17]

-

Polyethylene Glycol (PEG) Linker: The short, discrete PEG2 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous environments.[3][4][5][18] It also provides a flexible spacer arm, which can minimize steric hindrance between the conjugated molecules.[6]

-

Phenyl (Ph) Group: The phenyl group provides a rigid scaffold for the aldehyde, influencing its reactivity and spatial presentation.

The dual reactivity of this compound allows for either a two-step sequential conjugation or a one-pot reaction where the reaction conditions dictate the primary site of amine conjugation.

The Dichotomy of Reactivity: NHS Ester vs. Aldehyde

The core of mastering this compound lies in understanding and controlling the distinct reaction mechanisms and optimal conditions for each of its amine-reactive groups. The pH of the reaction environment is the most critical factor in directing the reactivity towards either the NHS ester or the aldehyde.

The NHS Ester-Amine Reaction: Stable Amide Bond Formation

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution that results in a highly stable amide bond.[9]

Mechanism:

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[19]

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming the stable amide bond.[19]

Critical Parameter: pH

The rate of this reaction is highly pH-dependent.[20][21]

-

Low pH (<7): At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the desired reaction.[9]

-

Optimal pH (8.3-8.5): This pH range represents a compromise where a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state, while the hydrolysis of the NHS ester remains manageable.[9][20]

-

High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis to an unreactive carboxylic acid accelerates dramatically, competing with the desired aminolysis reaction and reducing the conjugation efficiency.[9][22][23][24]

Diagram 1: NHS Ester Reaction with a Primary Amine

Caption: Mechanism of amide bond formation.

The Aldehyde-Amine Reaction: Schiff Base Formation and Reductive Amination

The reaction between an aldehyde and a primary amine forms an imine, also known as a Schiff base.[10][11] This reaction is reversible.[12]

Mechanism:

-

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.[12]

-

Carbinolamine Formation: A carbinolamine intermediate is formed.[12]

-

Dehydration: The carbinolamine is dehydrated to form the C=N double bond of the imine.[12]

Critical Parameter: pH

The formation of a Schiff base is also pH-dependent, but with a different optimal range compared to the NHS ester reaction.

-

Optimal pH (around 5): The rate of imine formation is generally greatest near a pH of 5.[10][11] This is because the reaction is acid-catalyzed, but at very low pH, the amine reactant becomes protonated and non-nucleophilic.[11] At high pH, there isn't enough acid to protonate the hydroxyl group in the carbinolamine intermediate to facilitate its removal as water.[10][11]

-

Stability: Schiff bases can be unstable and prone to hydrolysis, especially in aqueous solutions.[25] Their stability can be influenced by the structure of the aldehyde and amine.

To form a stable linkage, the imine bond is often reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).[13][14]

Diagram 2: Aldehyde-Amine Reaction and Reductive Amination

Caption: Formation of a stable secondary amine.

Experimental Protocols and Considerations

The successful application of this compound hinges on the careful design and execution of the conjugation protocol. The following sections provide detailed methodologies for leveraging the dual reactivity of this linker.

Protocol 1: Selective NHS Ester Labeling of Proteins

This protocol is designed to favor the reaction of the NHS ester with primary amines on a protein, such as lysine residues.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

This compound linker

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[20][21]

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[20][26]

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

-

Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes[27]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the this compound Stock Solution:

-

Perform the Labeling Reaction:

-

Calculate the required amount of the linker. A molar excess of 8-20 fold of the linker over the protein is a common starting point for mono-labeling.[20][21] The optimal ratio may need to be determined empirically.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7][21]

-

-

Quench the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[9]

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[27]

-

Diagram 3: Workflow for NHS Ester Labeling

Caption: Step-by-step NHS ester labeling.

Protocol 2: Schiff Base Formation and Reductive Amination

This protocol outlines the conjugation of an amine-containing molecule to an aldehyde-functionalized biomolecule (prepared as in Protocol 1 or through other means).

Materials:

-

Aldehyde-functionalized biomolecule

-

Amine-containing molecule for conjugation

-

Reaction Buffer: 0.1 M MES or sodium acetate buffer, pH 4.5-5.5

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) stock solution (e.g., 1 M in 0.1 N NaOH)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification system

Procedure:

-

Prepare Reactants:

-

Dissolve the aldehyde-functionalized biomolecule and the amine-containing molecule in the Reaction Buffer.

-

-

Schiff Base Formation:

-

Mix the two reactants and incubate for 1-2 hours at room temperature to allow for the formation of the imine linkage.

-

-

Reductive Amination:

-

Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 5-10 mM.

-

Caution: Sodium cyanoborohydride is toxic. Handle with appropriate safety precautions.

-

Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to consume any remaining reducing agent.

-

-

Purify the Conjugate:

-

Purify the final conjugate using an appropriate method to remove unreacted molecules and byproducts.

-

Data Summary and Key Parameters

The efficiency of bioconjugation with this compound is dependent on several key parameters. The tables below summarize critical data for experimental design.

Table 1: pH-Dependence of Amine-Reactive Groups in this compound

| Functional Group | Reaction Type | Optimal pH Range | Competing Reaction | Notes |

| NHS Ester | Aminolysis (Amide bond) | 8.3 - 8.5[9][20] | Hydrolysis[9][22] | Reaction rate decreases significantly at pH < 7.[9] |

| Aldehyde | Schiff Base Formation (Imine) | ~5[10][11] | Reversible reaction | Requires subsequent reduction for a stable bond.[13] |

Table 2: Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[23] |

| 8.6 | 4 | 10 minutes[23] |

| 9.0 | Room Temperature | Minutes[9] |

This data highlights the critical need for timely execution of NHS ester reactions, especially at higher pH values.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for bioconjugation, offering researchers the ability to strategically link molecules through two distinct and controllable amine-reactive pathways. By carefully manipulating the reaction pH, scientists can selectively engage either the NHS ester or the aldehyde functionality, enabling the synthesis of complex bioconjugates with high precision. The insights and protocols provided in this guide serve as a foundational framework for the successful application of this linker in drug development, diagnostics, and fundamental research. As the field of bioconjugation continues to evolve, the demand for sophisticated linkers like this compound, which offer enhanced control and versatility, will undoubtedly grow, paving the way for novel therapeutic and diagnostic innovations.

References

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

-

Abberior. NHS ester protocol for labeling proteins. Available at: [Link]

-

SETA BioMedicals. General Protein Labeling Procedures. Available at: [Link]

-

AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024-09-24). Available at: [Link]

-

Chemistry LibreTexts. Reaction with Primary Amines to form Imines. (2023-01-22). Available at: [Link]

-

Chemistry LibreTexts. 12.6: Reactions of Aldehydes and Ketones with Amines. (2020-10-20). Available at: [Link]

-

Creative Biolabs. Chemical Conjugation. Available at: [Link]

-

ACS Publications. General Dialdehyde Click Chemistry for Amine Bioconjugation. (2017-04-24). Available at: [Link]

-

Creative Biolabs. This compound ester (CAT#: ADC-L-523). Available at: [Link]

-

PubMed. General Dialdehyde Click Chemistry for Amine Bioconjugation. (2017-05-17). Available at: [Link]

-

AxisPharm. This compound, CAS 1807521-07-8. Available at: [Link]

-

Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. Available at: [Link]

-

World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. Available at: [Link]

-

Echo BioSystems. Protocol for Conjugation of a Biomolecule to Aldehyde Particles. Available at: [Link]

-

PubMed. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. (2014-11-04). Available at: [Link]

-

ResearchGate. Schematic mechanism of Schiff's base reaction between aldehyde and amine groups. Available at: [Link]

-

PubMed Central. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Available at: [Link]

-

Nature. Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion. Available at: [Link]

-

PubMed. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Available at: [Link]

-

Scribd. Thermofisher Instructions Nhs and Edc Reaction. Available at: [Link]

-

The Journal of Organic Chemistry. Reduction of Schiff Bases with Sodium Borohydride. Available at: [Link]

-

ResearchGate. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. (2025-08-06). Available at: [Link]

-

Prime Scholars. Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Available at: [Link]

-

Polymer Chemistry (RSC Publishing). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Available at: [Link]

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]

-

NIH. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Available at: [Link]

Sources

- 1. This compound ester - Creative Biolabs [creative-biolabs.com]

- 2. This compound, CAS 1807521-07-8 | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. chempep.com [chempep.com]

- 6. precisepeg.com [precisepeg.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 13. Protocol for Conjugation of a Biomolecule to Aldehyde Particles [echobiosystems.com]

- 14. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. This compound ester, 1807521-07-8 | BroadPharm [broadpharm.com]

- 16. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]

- 17. Ald-Ph-PEG2-acid, 1807534-84-4 | BroadPharm [broadpharm.com]

- 18. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. glenresearch.com [glenresearch.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. interchim.fr [interchim.fr]

- 22. help.lumiprobe.com [help.lumiprobe.com]

- 23. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biotium.com [biotium.com]

- 27. setabiomedicals.com [setabiomedicals.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

The Aldehyde Group: A Versatile Chemical Handle for Precision Bioconjugation

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of the Aldehyde in Bioconjugation

In the landscape of bioconjugation, the aldehyde group stands out as a uniquely versatile and powerful chemical handle. Its electrophilic nature allows for highly specific reactions with a variety of nucleophiles under mild, aqueous conditions, making it an ideal tool for the precise modification of biomolecules.[1][2] Unlike the often-ubiquitous primary amines found on lysine residues, aldehydes are rare in native proteins, offering a bioorthogonal target for site-specific labeling, drug conjugation, and the creation of complex biomolecular architectures.[3][4][5] This guide provides a comprehensive exploration of aldehyde group reactivity in bioconjugation, delving into the underlying chemical principles, practical methodologies, and critical considerations for successful implementation in research and drug development.

I. Foundational Chemistry of Aldehyde-Based Bioconjugation